molecular formula C6H12O B3049577 2,3-Dimethylbutanal CAS No. 2109-98-0

2,3-Dimethylbutanal

Cat. No.: B3049577
CAS No.: 2109-98-0
M. Wt: 100.16 g/mol
InChI Key: AKUUEDVRXOZTBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylbutanal, also known as 2,3-dimethylbutyraldehyde, is an organic compound with the molecular formula C6H12O. It is a colorless liquid with a characteristic aldehyde odor. This compound is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and a carbon atom. The structure of this compound includes two methyl groups attached to the second and third carbon atoms of the butanal chain, making it a branched aldehyde.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethylbutanal can be achieved through several methods. One common approach involves the acid-catalyzed alkylation of isobutene with ethylene to produce 3,3-dimethylbutanol. This intermediate is then subjected to vapor-phase dehydrogenation over a copper catalyst to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the same synthetic route mentioned above. The process begins with the alkylation of isobutene, followed by the dehydrogenation of the resulting alcohol. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to maximize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylbutanal undergoes various chemical reactions, including oxidation, reduction, and nucleophilic addition.

    Oxidation: When oxidized, this compound can be converted to 2,3-dimethylbutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound with reducing agents like sodium borohydride or lithium aluminum hydride yields 2,3-dimethylbutanol.

    Nucleophilic Addition: The carbonyl group in this compound is susceptible to nucleophilic addition reactions, forming products such as alcohols, cyanohydrins, and acetals.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophilic Addition: Grignard reagents, hydrogen cyanide (HCN), alcohols

Major Products Formed:

    Oxidation: 2,3-Dimethylbutanoic acid

    Reduction: 2,3-Dimethylbutanol

    Nucleophilic Addition: Various alcohols, cyanohydrins, and acetals

Scientific Research Applications

2,3-Dimethylbutanal has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2,3-dimethylbutanal primarily involves its reactivity as an aldehyde. The carbonyl group in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

2,3-Dimethylbutanal can be compared with other similar compounds, such as 2,3-dimethylbutane and 3,3-dimethylbutanal:

    2,3-Dimethylbutane: An isomer of hexane with the molecular formula C6H14. Unlike this compound, it is an alkane and does not contain a carbonyl group.

    3,3-Dimethylbutanal: Another branched aldehyde with the molecular formula C6H12O.

The uniqueness of this compound lies in its specific structure, which influences its reactivity and applications in different fields.

Properties

IUPAC Name

2,3-dimethylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-5(2)6(3)4-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUUEDVRXOZTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80943401
Record name 2,3-Dimethylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80943401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2109-98-0
Record name 2,3-Dimethylbutanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2109-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethylbutyraldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002109980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80943401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylbutyraldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.636
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethylbutanal
Reactant of Route 2
2,3-Dimethylbutanal
Reactant of Route 3
Reactant of Route 3
2,3-Dimethylbutanal
Reactant of Route 4
Reactant of Route 4
2,3-Dimethylbutanal
Reactant of Route 5
2,3-Dimethylbutanal
Reactant of Route 6
2,3-Dimethylbutanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.